molecular formula C17H20F3N3OS B10923163 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10923163
M. Wt: 371.4 g/mol
InChI Key: GDAHSIODWMFBSG-UHFFFAOYSA-N
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Description

N~2~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Introduction of the Cyclopropyl and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Coupling with the Thiophene Derivative: The final step involves coupling the substituted pyrazole with a thiophene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~2~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which N2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE
  • **N~2~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE

Uniqueness

The uniqueness of N2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20F3N3OS

Molecular Weight

371.4 g/mol

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C17H20F3N3OS/c1-10-8-14(25-11(10)2)16(24)21-6-3-7-23-13(12-4-5-12)9-15(22-23)17(18,19)20/h8-9,12H,3-7H2,1-2H3,(H,21,24)

InChI Key

GDAHSIODWMFBSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)C

Origin of Product

United States

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